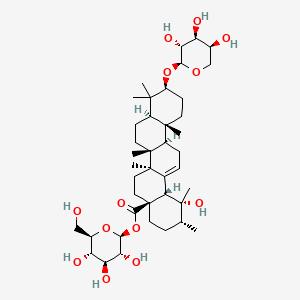

Ziyuglycoside I

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBFWOEFOZHMK-MLHVESHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ziyuglycoside I: A Technical Guide to its Natural Sources and Isolation for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I is a triterpenoid saponin that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from the root of Sanguisorba officinalis, this natural compound has demonstrated potential as an anti-wrinkle agent in cosmetics, as well as exhibiting anti-cancer and hematopoietic protective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known mechanisms of action, particularly its influence on cellular signaling pathways.

Natural Sources of this compound

The principal and commercially viable natural source of this compound is the dried root of Sanguisorba officinalis L., a perennial herbaceous plant belonging to the Rosaceae family.[1][2] This plant, commonly known as Great Burnet, has a long history of use in traditional medicine, particularly in China, Japan, and Korea, for treating various ailments. The concentration of this compound in the dried root of Sanguisorba officinalis can vary, with studies reporting a content ranging from 4.39% to 6.18%.[3]

Isolation and Purification of this compound

The isolation of this compound from Sanguisorba officinalis root is a multi-step process involving extraction, fractionation, chromatographic separation, and final purification by recrystallization. The following protocol is a composite methodology based on established procedures for the isolation of triterpenoid saponins from plant materials.

Experimental Protocol: Isolation of this compound

1. Extraction:

-

Plant Material: 5 kg of air-dried and powdered roots of Sanguisorba officinalis.

-

Solvent: 70% (v/v) Ethanol.

-

Procedure:

-

Macerate the powdered root material with 70% ethanol at a solid-to-liquid ratio of 1:8 (w/v) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through a coarse filter, followed by fine filtration.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude ethanolic extract.

-

2. Solvent Fractionation:

-

Solvents: Dichloromethane, Ethyl Acetate, n-Butanol.

-

Procedure:

-

Suspend the crude ethanolic extract in distilled water.

-

Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity: first with dichloromethane, followed by ethyl acetate, and finally with n-butanol.

-

The this compound, being a saponin glycoside, will predominantly partition into the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

-

3. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of Chloroform-Methanol.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with a non-polar mixture and gradually increasing the polarity. A typical gradient would be from Chloroform:Methanol (98:2) to Chloroform:Methanol (80:20).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions containing this compound based on the TLC analysis.

-

4. Recrystallization:

-

Solvent: Methanol or aqueous Methanol.

-

Procedure:

-

Dissolve the combined, semi-purified this compound fractions in a minimum amount of hot methanol.

-

If necessary, add a small amount of water dropwise until slight turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to facilitate crystallization.

-

Collect the resulting crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Quantitative Data

The following table summarizes the reported quantitative data for this compound from Sanguisorba officinalis.

| Parameter | Value | Reference |

| Content in Dried Root | 4.39% - 6.18% | [3] |

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis.

p53-Mediated Apoptosis

In cancer cell lines, this compound has been demonstrated to induce G2/M phase cell cycle arrest and apoptosis through a p53-dependent mechanism.[4] This involves the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] The activation of p53 by this compound initiates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the subsequent activation of a caspase cascade.[4][5]

mTOR Signaling Pathway

Preliminary evidence suggests that this compound can also modulate the mTOR (mammalian target of rapamycin) signaling pathway. One study has indicated that this compound can downregulate the expression of the mTOR protein. The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to the induction of autophagy and a decrease in protein synthesis, processes that are crucial in both normal cellular homeostasis and in the context of cancer therapy. Further research is required to fully elucidate the specific molecular interactions of this compound within the mTOR cascade.

Conclusion

This compound represents a promising natural product with significant potential in both the pharmaceutical and cosmetic industries. This guide provides a comprehensive overview of its primary natural source, Sanguisorba officinalis, and a detailed protocol for its isolation and purification. The elucidation of its mechanisms of action, particularly its role in modulating the p53 and mTOR signaling pathways, provides a solid foundation for further research and development. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this potent bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-wrinkle activity of this compound isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway – ScienceOpen [scienceopen.com]

- 5. Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ziyuglycoside I: An In-Depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anti-cancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The most extensively studied models are triple-negative breast cancer (TNBC) and cervical cancer.

Effects on Triple-Negative Breast Cancer (TNBC) Cells (MDA-MB-231)

In the MDA-MB-231 human TNBC cell line, this compound exhibits significant growth inhibitory effects.[3]

Data Presentation: Quantitative Effects of this compound on MDA-MB-231 Cells

| Parameter | Concentration (µM) | Result | Reference |

| Cell Viability (IC50) | 13.96 | 50% inhibition of cell proliferation after 24h | [3] |

| Cell Cycle Arrest (G2/M Phase) | 0 | 4.17% ± 0.62% | [3] |

| 5 | 12.74% ± 2.08% | [3] | |

| 10 | 26.77% ± 1.68% | [3] | |

| 20 | 41.38% ± 3.07% | [3] | |

| Apoptosis Induction | 0 | 2.43% ± 0.79% | [3] |

| 5 | 12.37% ± 1.84% | [3] | |

| 10 | 26.83% ± 3.21% | [3] | |

| 20 | 44.76% ± 5.17% | [3] |

Signaling Pathways Involved in TNBC

This compound's anti-cancer activity in MDA-MB-231 cells is mediated by the modulation of key signaling pathways, primarily the p53 pathway.

-

p53 Signaling Pathway: this compound treatment leads to the up-regulation of p53 and its downstream target, p21WAF1.[3][4] This induction of p21WAF1, a potent cyclin-dependent kinase inhibitor, contributes to the observed G2/M phase cell cycle arrest.[3] Furthermore, the activation of p53 plays a crucial role in initiating apoptosis.[4][5]

-

Apoptosis Pathways: this compound triggers both the intrinsic (mitochondrial-initiated) and extrinsic (death receptor-initiated) apoptotic pathways.[3]

-

Intrinsic Pathway: This is characterized by an increased Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the release of cytochrome c.[3][6]

-

Extrinsic Pathway: Evidence suggests the involvement of the Fas/FasL system.[3]

-

Caspase Activation: Both pathways converge on the activation of effector caspases, such as caspase-3, which executes the apoptotic process.[3]

-

Mandatory Visualization: this compound-Induced Signaling in TNBC

References

- 1. Frontiers | Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Ethanol extracts of Sanguisorba officinalis L. suppress TNF-α/IFN-γ-induced pro-inflammatory chemokine production in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Triggering p53 activation is essential in this compound-induced human retinoblastoma WERI-Rb-1 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ziyuglycoside I: A Comprehensive Technical Review of its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid saponin isolated from the roots of Sanguisorba officinalis, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical context of this compound, its isolation and structural elucidation, and its multifaceted biological effects, with a focus on its anti-cancer, anti-inflammatory, and skin health-promoting properties. Detailed experimental protocols, quantitative bioactivity data, and visualizations of its molecular mechanisms are presented to support further research and drug development efforts.

Historical Context: The Legacy of Sanguisorba officinalis

Sanguisorba officinalis, commonly known as Great Burnet, has been a staple in Traditional Chinese Medicine (TCM) for centuries, where it is referred to as "Di Yu". Historical records indicate its use for a wide range of ailments, primarily for its astringent, hemostatic, and anti-inflammatory properties. Traditional applications include the treatment of burns, scalds, ulcers, eczema, and various bleeding disorders. The long-standing empirical evidence of the therapeutic efficacy of Sanguisorba officinalis has prompted modern scientific investigation into its phytochemical constituents to identify the bioactive compounds responsible for its medicinal effects, leading to the discovery and isolation of this compound.

Discovery and Structural Elucidation of this compound

This compound was identified as one of the principal bioactive components of Sanguisorba officinalis roots. Its isolation and structural characterization were achieved through a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

Isolation and Purification of this compound:

The general procedure for isolating this compound from the dried roots of Sanguisorba officinalis involves the following steps:

-

Extraction: The powdered plant material is typically extracted with a polar solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Partitioning: The crude extract is then subjected to sequential solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This compound, being a glycoside, is typically enriched in the more polar fractions, such as the n-butanol fraction.

-

Column Chromatography: The enriched fraction is further purified using column chromatography. Silica gel or reversed-phase C18 columns are commonly employed. A gradient elution system with a mixture of solvents, such as chloroform-methanol-water or methanol-water, is used to separate the different components.

-

Recrystallization: The fractions containing this compound are collected, concentrated, and the compound is often purified to homogeneity by recrystallization from a suitable solvent, such as methanol.

Structural Elucidation:

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

While the specific raw spectroscopic data is dispersed across various publications, the collective analysis has unequivocally established the structure of this compound as a triterpenoid saponin with the chemical formula C₄₁H₆₆O₁₃.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Bioactivity Data

This compound has demonstrated significant bioactivity in a range of in vitro and in vivo models. The following tables summarize key quantitative data from various studies.

| Bioactivity | Cell Line/Model | Parameter | Value | Reference |

| Anti-cancer | MDA-MB-231 (Breast Cancer) | IC₅₀ | 13.96 µM | [1] |

| Anti-cancer | WERI-Rb-1 (Retinoblastoma) | Apoptosis Induction | Dose-dependent | [2] |

| Skin Health | Human Dermal Fibroblasts | Type I Collagen Synthesis Increase | Up to 71.3% at 50 µM | [3][4][5] |

Key Signaling Pathways Modulated by this compound

p53-Mediated Anti-Cancer Pathway

This compound has been shown to exert its anti-cancer effects, at least in part, by activating the p53 tumor suppressor pathway. In cancer cells, this compound treatment leads to an upregulation of p53 and its downstream target, p21. This activation results in cell cycle arrest at the G2/M phase and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][2][6]

Caption: this compound induces cancer cell apoptosis via the p53 signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Studies have suggested that this compound can modulate the MAPK pathway, contributing to its anti-cancer and anti-inflammatory effects. The precise mechanisms and the specific MAPK components targeted by this compound are areas of ongoing research.

Caption: this compound's potential modulation of the MAPK signaling pathway.

Conclusion

This compound, a natural compound with a rich history rooted in traditional medicine, presents a compelling profile for modern drug development. Its demonstrated bioactivities, particularly in oncology and dermatology, are supported by a growing body of scientific evidence. This technical guide has provided a consolidated overview of the discovery, isolation, and mechanistic understanding of this compound. The detailed experimental insights and summary of quantitative data aim to facilitate further research into this promising therapeutic agent. Future investigations should focus on elucidating the complete spectrum of its molecular targets, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triggering p53 activation is essential in this compound-induced human retinoblastoma WERI-Rb-1 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-wrinkle activity of this compound isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Pharmacological Profile of Ziyuglycoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid saponin primarily isolated from the roots of Sanguisorba officinalis L., has emerged as a compound of significant interest in pharmacological research.[1][2] Traditionally used in oriental medicine for its anti-inflammatory and hemostatic properties, recent scientific investigations have unveiled a broader spectrum of activities, notably its potent anticancer and anti-wrinkle effects.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetic properties, and key experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rat models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intragastric Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) | Leukopenic Rats (Oral, 20 mg/kg) | Normal Rats (Oral, 20 mg/kg) |

| Tmax (h) | - | - | 0.33 | 0.93 |

| Cmax (ng/mL) | - | - | 3.40 | 7.96 |

| t1/2 (h) | 5.1 ± 2.5 | 1.8 ± 0.7 | 18.51 | 5.02 |

| AUC(0-∞) (ng/mL*h) | 109.0 ± 11.8 | 838.3 ± 250.3 | - | - |

| CL (L/h/kg) | 46.3 ± 5.2 | 1.3 ± 0.3 | - | - |

| Oral Bioavailability (%) | 2.6 | - | - | - |

Data compiled from multiple sources.[1][3][5][6]

A study utilizing UPLC-MS/MS revealed that this compound exhibits low oral bioavailability in rats, measured at 2.6%.[3][6] Following intragastric administration, the half-life was determined to be approximately 5.1 hours, whereas intravenous administration resulted in a shorter half-life of 1.8 hours.[3] Interestingly, pharmacokinetic studies in a leukopenia rat model showed a significantly shortened time to reach maximum concentration (Tmax) and a decreased maximum concentration (Cmax) compared to normal rats, alongside a prolonged elimination half-life.[1][5] This suggests that the pathological state of the animal can influence the pharmacokinetic behavior of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are diverse, with its anticancer and anti-aging properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant anticancer activity against various cancer cell lines, including cervical and breast cancer.[3][7] Its mechanism of action is multifactorial, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of the anticancer effects of this compound.[3] This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[3] this compound has been shown to modulate the phosphorylation status of key MAPK proteins, including ERK, JNK, and p38, leading to the inhibition of cancer cell growth.[3]

In addition to the MAPK pathway, this compound induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2.[7] This leads to the cleavage of caspases-8, -9, and -3, ultimately resulting in programmed cell death.[7]

This compound has been observed to induce cell cycle arrest in cancer cells. In MDA-MB-231 breast cancer cells, it triggers G2/M phase arrest, which is mediated by the p53 signaling pathway.[7] In cervical cancer cells, it causes a blockage in the cell cycle, further contributing to its anti-proliferative effects.[3]

Anti-wrinkle and Other Activities

Beyond its anticancer properties, this compound has shown promise in the field of cosmetics due to its anti-wrinkle activity. It has been found to increase the expression of type I collagen in human fibroblast cells, a key component for maintaining skin elasticity and reducing the appearance of wrinkles.[2]

Experimental Protocols

To facilitate further research and validation of the pharmacological effects of this compound, this section provides detailed methodologies for key experiments.

UPLC-MS/MS for Pharmacokinetic Analysis

Methodology:

-

Sample Preparation: Rat plasma samples are thawed to room temperature. An internal standard (e.g., ginsenoside Rg1) is added to the plasma. Liquid-liquid extraction is performed using a solvent like ethyl acetate. The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in methanol.[6]

-

Chromatographic Separation: The separation is achieved on a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with additives like formic acid) is typically used.[6]

-

Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[6]

Cell Viability (MTT) Assay

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[7]

-

Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24 hours).[7]

-

MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[7]

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[7]

Apoptosis (Annexin V/PI) Assay

Methodology:

-

Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-ERK, ERK, Bax, Bcl-2, caspases) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

In Vivo Anticancer Study

Methodology:

-

Tumor Xenograft Model: Human cancer cells (e.g., HeLa) are subcutaneously injected into nude mice to establish tumor xenografts.[3]

-

Treatment: Once the tumors reach a certain volume, the mice are treated with this compound (e.g., 2 mg/kg, intraperitoneal injection) at regular intervals for a specified duration.[3]

-

Monitoring and Evaluation: Tumor volume and body weight are measured regularly throughout the study. At the end of the experiment, the tumors are excised and weighed.[3]

Quantitative Data Summary

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | Endpoint | Value |

| MDA-MB-231 (Breast Cancer) | MTT | IC50 | 13.96 µM |

| HeLa (Cervical Cancer) | Apoptosis Assay | Apoptosis Rate (24h) | Increased from 10.30% to 17.89% |

| SiHa (Cervical Cancer) | Apoptosis Assay | Apoptosis Rate (24h) | Increased from 2.77% to 8.28% |

Data compiled from multiple sources.[3][7]

Table 3: Molecular Docking Binding Energies of this compound

| Target Protein | Binding Energy (kcal/mol) |

| MAPK1 (ERK) | -5.18 |

| MAPK8 (JNK) | -5.17 |

| MAPK14 (p38) | -5.13 |

Data from a study on cervical cancer.[3]

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer activity, mediated through the modulation of critical signaling pathways like MAPK and the induction of apoptosis and cell cycle arrest, positions it as a strong candidate for further preclinical and clinical investigation. Furthermore, its anti-wrinkle properties suggest its potential application in the cosmetic industry. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound. Continued research is warranted to further elucidate its mechanisms of action, optimize its delivery, and evaluate its safety and efficacy in various disease models.

References

- 1. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of this compound and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. Uncovering the anti-cervical cancer mechanism of this compound via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and sensitive UHPLC-MS/MS method for the determination of this compound and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis [mdpi.com]

Ziyuglycoside I: A Comprehensive Technical Review of Its Biological Activities and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ziyuglycoside I, a triterpenoid saponin primarily isolated from the roots of Sanguisorba officinalis L., has garnered significant attention for its diverse and potent pharmacological activities.[1][2] This document provides an in-depth review of the existing literature on this compound, covering its chemical properties, biological effects, mechanisms of action, and synthetic approaches. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Chemical and Physical Properties

This compound is a complex natural glycoside with the formal name 3β-(α-L-arabinopyranosyloxy)-19-hydroxy-urs-12-en-28-oic acid, β-D-glucopyranosyl ester.[1] Its structure consists of a pentacyclic triterpenoid aglycone linked to two sugar moieties, an arabinopyranose and a glucopyranose. This intricate structure is foundational to its biological functions.

| Property | Value | Reference |

| Molecular Formula | C41H66O13 | [1] |

| Formula Weight | 767.0 g/mol | [1] |

| CAS Number | 35286-58-9 | [1] |

| Appearance | Solid | [1] |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): Insoluble | [1] |

| Natural Sources | Sanguisorba officinalis, Ilex paraguariensis | [2] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, with the most prominent being its anticancer, anti-wrinkle, and hematopoietic protective effects.

Research has highlighted the potent antitumor effects of this compound against various cancer cell lines, particularly in breast and cervical cancers.[3][4]

-

Breast Cancer : In MDA-MB-231 human breast carcinoma cells, a triple-negative breast cancer (TNBC) line, this compound demonstrates significant anti-proliferative activity with an IC50 value of 13.96 µM.[1][5] Its mechanism involves inducing G2/M phase cell cycle arrest and promoting apoptosis through both intrinsic and extrinsic pathways.[3][5]

-

Cervical Cancer : Studies on HeLa and SiHa cervical cancer cells show that this compound significantly decreases cell viability in a concentration-dependent manner.[4] A concentration of 15 µM was found to have a significant inhibitory effect.[4]

| Activity | Cell Line | Quantitative Data | Reference |

| Anti-proliferation | MDA-MB-231 (Breast Cancer) | IC50 = 13.96 µM | [1][5] |

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Apoptotic cells increased from 2.43% to 44.76% at 20 µM | [5] |

| Anti-proliferation | HeLa & SiHa (Cervical Cancer) | Significant inhibition at 15 µM | [4] |

This compound has been identified as a promising active ingredient in cosmetics for its anti-wrinkle properties.[6] It functions by stimulating the production of type I collagen in human fibroblast cells.[1][7] This action helps to improve skin elasticity and reduce the appearance of wrinkles.

-

Collagen Synthesis : In CCD-1064Sk human fibroblast cells, this compound increased the expression of type I collagen by up to 71.3% at a concentration of 50 µM.[6][7] Clinical studies of formulations containing this compound have shown significant anti-wrinkle effects compared to placebo.[6]

Beyond its anticancer and cosmetic applications, this compound has been shown to protect hematopoietic stem cells and increase leukocyte counts, suggesting its potential use in treating myelosuppression, a common side effect of chemotherapy and radiotherapy.[8] Pharmacokinetic studies in rats have been conducted to understand its absorption, distribution, metabolism, and excretion, with a lower limit of quantification (LLOQ) established at 2 ng/mL in rat plasma.[9]

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound are mediated by its modulation of key signaling pathways that control cell cycle progression and apoptosis.

In breast cancer cells, this compound upregulates the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][3] This leads to the G2/M phase cell cycle arrest. The process involves the phosphorylation of Cdc25C and the decreased expression of Cyclin B1 and Cdc2.[3]

Simultaneously, this compound triggers apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This is evidenced by the increased activity and cleavage of initiator caspases (caspase-8 and caspase-9) and the effector caspase (caspase-3).[3][5] The compound also upregulates the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[5]

Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.

Isolation and Synthesis of this compound

This compound is typically isolated from the dried roots of Sanguisorba officinalis. The general workflow involves extraction with a solvent, followed by purification using various chromatographic techniques.

Caption: General workflow for the isolation and purification of this compound.

-

Synthesis of the Aglycone : The stereoselective synthesis of the 19-hydroxy-urs-12-en-28-oic acid core. This is a complex undertaking due to the multiple stereocenters of the triterpenoid structure.

-

Glycosylation : The stepwise and stereocontrolled attachment of the L-arabinopyranose and D-glucopyranose units to the aglycone at the C3 and C28 positions, respectively. This requires careful selection of protecting groups and glycosylation methods (e.g., using glycosyl halides, trichloroacetimidates, or thioglycosides as donors) to achieve the desired α and β linkages.[11][12] The development of efficient and stereoselective glycosylation reactions remains a key area of research for accessing such molecules.[10]

Experimental Protocols

This protocol is used to assess the anti-proliferative effects of this compound.

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment : Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) dissolved in a suitable solvent like DMSO (ensure final DMSO concentration is non-toxic, typically <0.1%).[3] Include a vehicle control group.

-

Incubation : Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

-

Reagent Addition : Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C. If using MTT, subsequently add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting viability against the log of the drug concentration.

This protocol is used to measure the expression levels of specific proteins in pathways affected by this compound.

-

Cell Lysis : After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Caspase-3, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. β-actin or GAPDH is typically used as a loading control.[3]

This protocol quantifies the activity of key apoptosis-related enzymes.

-

Cell Lysate Preparation : Treat cells with this compound for 24 hours. Harvest the cells and prepare cell lysates according to the manufacturer's instructions for a colorimetric caspase activity assay kit (e.g., for Caspase-3, -8, or -9).

-

Assay Reaction : In a 96-well plate, mix the cell lysate with the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9).

-

Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement : Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the active caspase.

-

Analysis : Quantify the caspase activity by comparing the absorbance of the treated samples to the untreated control.[3]

Conclusion

This compound is a multifaceted natural product with significant therapeutic potential, particularly in oncology and dermatology. Its well-defined mechanism of action in inducing cancer cell death provides a strong basis for its development as an adjuvant anticancer agent. Furthermore, its demonstrated ability to boost collagen production validates its use in cosmeceutical applications. While isolation from its natural source is established, the total chemical synthesis of this compound remains a complex challenge that, if overcome, could provide a scalable and reliable source for further drug development and clinical investigation. The detailed protocols and pathway analyses provided herein serve as a valuable resource for researchers dedicated to exploring the full potential of this promising molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ziyuglycoside — Wikiphyto [wikiphyto.org]

- 3. mdpi.com [mdpi.com]

- 4. Uncovering the anti-cervical cancer mechanism of this compound via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-wrinkle activity of this compound isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of this compound and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-Glycosylation methods in the total synthesis of complex natural glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. O-Glycosylation methods in the total synthesis of complex natural glycosides. | Semantic Scholar [semanticscholar.org]

- 12. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Ziyuglycoside I: A Technical Guide to its Signaling Pathways and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in biomedical research. Possessing a range of biological activities, it has demonstrated potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the known signaling pathways and molecular targets of this compound, with a focus on its anti-cancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Molecular Interactions and Cellular Effects

This compound exerts its biological effects primarily through the induction of cell cycle arrest and apoptosis in cancer cells. These processes are orchestrated through the modulation of key signaling pathways and direct interaction with specific molecular targets. The following sections detail these mechanisms.

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and dose-dependent effects on cell cycle distribution and apoptosis are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.96 | [1] |

| WERI-Rb-1 | Retinoblastoma | Not explicitly stated, but effective at inducing apoptosis | [2] |

| HeLa, SiHa | Cervical Cancer | Not explicitly stated, but shown to inhibit proliferation and migration | [3] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the reported IC50 values for this compound in different cancer cell lines, highlighting its potency against triple-negative breast cancer.

| Cell Line | Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) | % of Apoptotic Cells (Mean ± SD) | Reference |

| MDA-MB-231 | 0 | 4.17 ± 0.62 | 2.43 ± 0.79 | [1] |

| 5 | 12.74 ± 2.08 | 12.37 ± 1.84 | [1] | |

| 10 | 26.77 ± 1.68 | 26.83 ± 3.21 | [1] | |

| 20 | 41.38 ± 3.07 | 44.76 ± 5.17 | [1] |

Table 2: Dose-Dependent Effects of this compound on Cell Cycle Progression and Apoptosis in MDA-MB-231 Cells. This table illustrates the significant dose-dependent increase in the percentage of cells in the G2/M phase and the percentage of apoptotic cells following a 24-hour treatment with this compound.

Key Signaling Pathways Modulated by this compound

The p53-Mediated Signaling Pathway

A central mechanism of this compound's anti-cancer activity is its ability to activate the p53 signaling pathway.[1][2] In cancer cells with wild-type or mutant p53, this compound treatment leads to a dose-dependent increase in the expression of the p53 protein.[1] Activated p53 then transcriptionally upregulates its downstream target, p21WAF1, a potent cyclin-dependent kinase inhibitor. This upregulation of p21WAF1 subsequently leads to the inhibition of cyclin B1/Cdc2 complexes, resulting in cell cycle arrest at the G2/M phase.[1]

The Intrinsic and Extrinsic Apoptosis Pathways

This compound is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1]

Intrinsic Pathway: this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1]

Extrinsic Pathway: this compound upregulates the expression of the death receptor Fas and its ligand (FasL).[1] The binding of FasL to Fas initiates the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[1]

The MAPK Signaling Pathway

This compound has been shown to interact with key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. Molecular docking studies have revealed a stable binding ability of this compound to MAPK1 (ERK2), MAPK8 (JNK1), and MAPK14 (p38α).[3] This suggests a direct modulatory role of this compound on these kinases, thereby influencing downstream cellular processes. The precise upstream activators and the full cascade of events following this interaction are still under investigation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins, such as p53, p21, Bax, Bcl-2, and caspases.

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

-

References

In-Depth Spectroscopic Analysis of Ziyuglycoside I: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid saponin isolated from the roots of Sanguisorba officinalis L., has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] These include anti-wrinkle properties through the promotion of type I collagen synthesis and, notably, potent anticancer effects.[1][2] This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, offering detailed experimental protocols and data interpretation to support further research and development. The primary focus of its anticancer activity lies in its ability to induce cell cycle arrest and apoptosis in cancer cells, a process mediated by the p53 signaling pathway.[3][4]

Chemical Structure and Properties

This compound possesses a complex molecular structure, which is fundamental to its biological activity.

Molecular Formula: C₄₁H₆₆O₁₃[5]

Molecular Weight: 766.96 g/mol [6]

Chemical Name: 3β,19α-dihydroxy-urs-12-en-28-oic acid 3-O-β-D-glucopyranoside

CAS Number: 35286-58-9[6]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-12 | ~5.25 | t | 3.5 |

| H-3 | ~3.20 | dd | 11.5, 4.5 |

| H-1' | ~4.40 | d | 7.8 |

| Methyl Protons | 0.75 - 1.25 | s, d |

Table 2: Representative ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ) ppm |

| C-12 | ~125.0 |

| C-13 | ~138.0 |

| C-3 | ~89.0 |

| C-28 (C=O) | ~180.0 |

| C-1' | ~105.0 |

| C-2' | ~75.0 |

| C-3' | ~78.0 |

| C-4' | ~71.0 |

| C-5' | ~77.0 |

| C-6' | ~62.0 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

| ESI⁻ | Triple Quadrupole | 765.4 | 603.4, 585.2 |

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the dried roots of Sanguisorba officinalis.

-

Extraction: The dried and powdered roots of Sanguisorba officinalis are extracted with 70% methanol at room temperature.

-

Concentration: The extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which is rich in this compound, is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of chloroform-methanol to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

A detailed protocol for acquiring NMR spectra of this compound.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD or C₅D₅N).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-3 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

Mass Spectrometric Analysis

A general protocol for the mass spectrometric analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS). A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is suitable.

-

Ionization: Set the ESI source to negative ion mode, as saponins readily form [M-H]⁻ ions.

-

Mass Analysis:

-

Full Scan: Acquire full scan mass spectra to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): Select the [M-H]⁻ ion of this compound as the precursor ion and subject it to collision-induced dissociation (CID) to obtain fragment ions. This helps in structural confirmation.

-

-

UPLC-MS/MS for Quantification: For quantitative analysis in biological matrices, a validated UPLC-MS/MS method is employed.[7][8] This typically involves protein precipitation of the sample, followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM).[7][9]

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its anticancer effects primarily through the induction of apoptosis, a process intricately linked to the p53 tumor suppressor protein.[3] The mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]

Upon treatment, this compound leads to the upregulation and activation of p53.[3][4] Activated p53 then transcriptionally regulates the expression of key apoptotic proteins. In the intrinsic pathway, p53 increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, a key initiator caspase in the intrinsic pathway.[3]

Concurrently, in the extrinsic pathway, activated p53 upregulates the expression of the Fas death receptor and its ligand (FasL).[3] This leads to the activation of the initiator caspase-8. Both activated caspase-9 and caspase-8 converge to activate the executioner caspase-3, which then orchestrates the dismantling of the cell, leading to apoptosis.[3]

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound for researchers and professionals in drug development. The detailed protocols and compiled data serve as a valuable resource for the isolation, identification, and characterization of this promising natural compound. The elucidation of its mechanism of action through the p53-mediated apoptotic pathway highlights its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully explore the therapeutic applications of this compound.

References

- 1. Anti-wrinkle activity of this compound isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Triggering p53 activation is essential in this compound-induced human retinoblastoma WERI-Rb-1 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C41H66O13 | CID 71609288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Pharmacokinetics of this compound and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and sensitive UHPLC-MS/MS method for the determination of this compound and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ziyuglycoside I in Biological Matrices using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I is a key bioactive triterpenoid saponin isolated from the roots of Sanguisorba officinalis L.[1][2]. It has demonstrated a range of pharmacological activities, including antioxidant, anticancer, and anti-wrinkle properties[1][2][3]. Notably, this compound is being investigated as a promising candidate for treating leucopenia[4][5]. To facilitate preclinical and clinical development, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound in plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Experimental Workflow

References

- 1. Pharmacokinetics of this compound and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of this compound and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. heraldopenaccess.us [heraldopenaccess.us]

In Vitro Cell-Based Assays for Ziyuglycoside I Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziyuglycoside I is a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., a plant with a history of use in traditional medicine for treating various ailments, including inflammation-related conditions and certain types of tumors.[1] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic potential of this compound, particularly focusing on its anticancer and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for in vitro cell-based assays to evaluate the biological activity of this compound. The protocols described herein are essential for researchers in drug discovery and development aiming to investigate the efficacy and mechanism of action of this promising natural compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from in vitro studies on this compound, providing a clear comparison of its effects across different cell lines and experimental conditions.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | Parameter | Concentration (µM) | Result |

| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | IC50 | - | 13.96 |

| MDA-MB-231 | Flow Cytometry (Annexin V/PI) | % Apoptotic Cells | 5 | 12.37 ± 1.84 |

| 10 | 26.83 ± 3.21 | |||

| 20 | 44.76 ± 5.17 | |||

| MDA-MB-231 | Flow Cytometry (PI Staining) | % Cells in G2/M Phase | 5 | 12.74 ± 2.08 |

| 10 | 26.77 ± 1.68 | |||

| 20 | 41.38 ± 3.07 | |||

| HeLa (Cervical Cancer) | CCK-8 Assay | Significant Inhibition | 15 | Observed |

| SiHa (Cervical Cancer) | CCK-8 Assay | Significant Inhibition | 15 | Observed |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anticancer and potential anti-inflammatory activities of this compound.

Anticancer Activity Assays

This protocol determines the cytotoxic effect of this compound on cancer cells.

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), SiHa (human cervical squamous cell carcinoma).

-

Reagents:

-

This compound (stock solution in DMSO)

-

DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for 24 to 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Lines: MDA-MB-231, HeLa, SiHa.

-

Reagents:

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

-

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

-

This protocol analyzes the effect of this compound on cell cycle progression.

-

Cell Lines: MDA-MB-231, HeLa, SiHa.

-

Reagents:

-

This compound

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

PBS

-

-

Protocol:

-

Treat cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.

-

Cell Lines: MDA-MB-231, HeLa, SiHa.

-

Reagents:

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, p21, Bax, Bcl-2, Caspase-3, PARP, p-ERK, p-p38, p-JNK, and corresponding total proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Potential Anti-inflammatory Activity Assays

While direct studies on this compound are limited, its traditional use suggests anti-inflammatory potential. The following are standard in vitro assays that can be adapted to investigate this activity.

This assay measures the production of nitric oxide, a key inflammatory mediator, in macrophages.

-

Cell Line: RAW 264.7 (murine macrophage).

-

Reagents:

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium Nitrite (for standard curve)

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve to determine the inhibition of NO production.[2][3]

-

This assay quantifies the production of PGE2, another important inflammatory mediator.

-

Cell Line: RAW 264.7.

-

Reagents:

-

This compound

-

LPS

-

PGE2 ELISA Kit

-

-

Protocol:

This assay measures the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Cell Line: RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).

-

Reagents:

-

This compound

-

LPS

-

ELISA kits or Cytometric Bead Array (CBA) kits for specific cytokines

-

-

Protocol:

This assay assesses the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

-

Cell Line: A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).

-

Reagents:

-

This compound

-

TNF-α or LPS (as an NF-κB activator)

-

Luciferase Assay System

-

-

Protocol:

-

Seed the reporter cells in a white, clear-bottom 96-well plate.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

-

After an appropriate incubation time (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.[8][9]

-

A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ziyuglycoside I in Skin Aging Research

Introduction Ziyuglycoside I is a triterpenoid saponin isolated from the roots of Sanguisorba officinalis, a plant used in traditional Chinese medicine for its anti-inflammatory and hemostatic properties.[1] Recent research has highlighted its significant potential as an active ingredient in cosmetics and dermatological formulations for combating skin aging.[2][3] this compound exhibits a multi-faceted mechanism of action that addresses key drivers of both intrinsic and extrinsic (photoaging) skin aging, including the degradation of the extracellular matrix, oxidative stress, and inflammation.[1][4] These notes provide a comprehensive overview of its application in skin aging research, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Mechanisms of Action in Skin Aging

This compound counteracts the skin aging process through several key pathways:

-

Promotion of Collagen Synthesis: The structural integrity of the dermis relies heavily on Type I collagen, which diminishes with age and UV exposure.[5] this compound has been demonstrated to significantly increase the expression of type I collagen in normal human fibroblast cells in a dose-dependent manner, directly contributing to the maintenance of skin firmness and elasticity.[1][2]

-

Inhibition of Extracellular Matrix (ECM) Degradation: Ultraviolet (UV) radiation stimulates the production of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM components, leading to wrinkle formation.[5][6] this compound has been shown to inhibit the expression of several key MMPs, including MMP-1 (collagenase), MMP-2 (gelatinase), and MMP-9 (gelatinase), thereby protecting the dermal matrix from degradation.[1][4][6] It also displays elastase inhibitory activity, further preserving skin elasticity.[1]

-

Anti-Inflammatory Effects: Chronic inflammation is a hallmark of photoaging. UVB radiation triggers the release of pro-inflammatory cytokines like Interleukin-1beta (IL-1β), which in turn upregulates MMP expression.[6][7] Studies on UVB-induced hairless mice have shown that topical application of this compound significantly inhibits the mRNA expression of IL-1β, helping to break the inflammatory cycle that accelerates skin aging.[4][6]

-

Antioxidant Activity: Oxidative stress from free radicals, generated by UV exposure and other environmental factors, is a primary cause of cellular damage and skin aging.[3][8] Sanguisorba officinalis root extract, from which this compound is isolated, demonstrates significant free radical scavenging activity, suggesting that this compound contributes to the protection of skin cells from oxidative damage.[2][3]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the anti-aging effects of this compound.

Table 1: In Vitro Effect of this compound on Type I Collagen Synthesis

| Concentration (µM) | Increase in Type I Collagen Expression (%) | Cell Model | Citation |

|---|

| 50 µM | 71.3% | Normal Human Fibroblasts |[1][2] |

Table 2: In Vivo Anti-Photoaging Effects of this compound Cream in UVB-Irradiated Hairless Mice

| Parameter Measured | Effect of this compound Treatment | Model System | Citation |

|---|---|---|---|

| Wrinkle Formation | Inhibition | UVB-Induced Hairless Mice | [6] |

| Wrinkle Depth & Thickness | Inhibition | UVB-Induced Hairless Mice | [6] |

| Collagen Degradation | Inhibition | UVB-Induced Hairless Mice | [6] |

| IL-1β mRNA Expression | Inhibition | UVB-Induced Hairless Mice | [4][6] |

| MMP-2 mRNA Expression | Inhibition | UVB-Induced Hairless Mice | [4][6] |

| MMP-9 mRNA Expression | Inhibition | UVB-Induced Hairless Mice | [4][6] |

| MMP-2 Protein Expression | Suppression | UVB-Induced Hairless Mice |[6] |

Key Signaling and Action Pathway

The diagram below illustrates the mechanism by which this compound counteracts UVB-induced skin aging.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-wrinkle activity of this compound isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural Compounds with Beneficial Effects on Skin Collagen Type I and Mechanisms of Their Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-photoaging effect of skin cream manufactured with this compound isolated from Sanguisorba officinalis on ultraviolet B-induced hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of the anti-inflammatory and skin protective effects of Syzygium formosum in human skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promising Natural Products in New Drug Design, Development, and Therapy for Skin Disorders: An Overview of Scientific Evidence and Understanding Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Ziyuglycoside I: A Promising Agent for Osteoblast Differentiation and Bone Formation

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ziyuglycoside I, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a significant subject of investigation in bone biology.[1][2] Traditionally used in medicine for its anti-oxidant and anti-inflammatory properties, recent studies have illuminated its potent ability to promote osteoblast differentiation and mineralization.[1][2][3] These findings position this compound as a promising candidate for the development of novel therapeutics for bone-related disorders such as osteoporosis.

This document provides detailed application notes and experimental protocols for studying the effects of this compound on osteoblast differentiation, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound primarily enhances osteoblast differentiation through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway, which in turn upregulates the expression of Runt-related transcription factor 2 (RUNX2).[1][2] RUNX2 is a master transcription factor essential for osteoblast lineage commitment and the expression of key bone matrix proteins.[4][5]